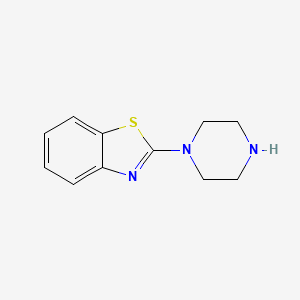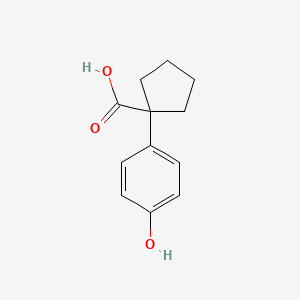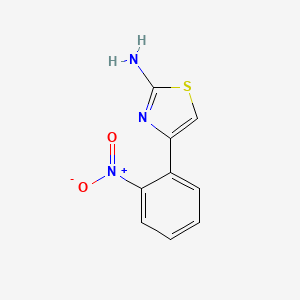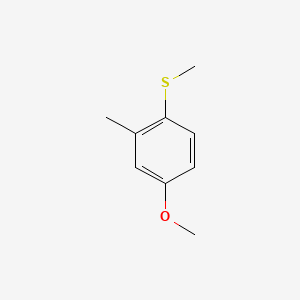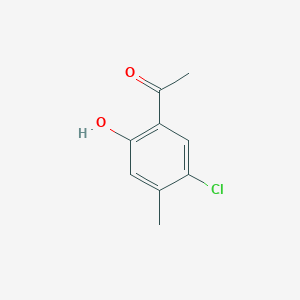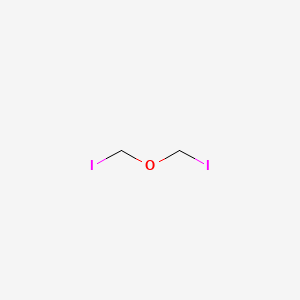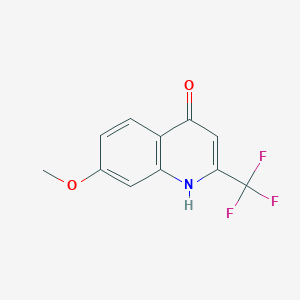
7-甲氧基-2-(三氟甲基)喹啉-4-醇
描述
Synthesis Analysis
7-MTQ is synthesized through various documented methods. One reported method involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst.Molecular Structure Analysis
The molecular formula of 7-MTQ is C11H8F3NO2 . The InChI representation is InChI=1S/C11H8F3NO2/c1-17-6-2-3-7-8 (4-6)15-10 (5-9 (7)16)11 (12,13)14/h2-5H,1H3, (H,15,16) . The Canonical SMILES representation is COC1=CC2=C (C=C1)C (=O)C=C (N2)C (F) (F)F .Chemical Reactions Analysis
The synthesis of 7-MTQ involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst.Physical And Chemical Properties Analysis
The molecular weight of 7-MTQ is 243.18 g/mol . The XLogP3 value is 2.4 . The compound has 1 hydrogen bond donor count and 6 hydrogen bond acceptor count . The topological polar surface area is 38.3 Ų .科学研究应用
合成和化学应用
- 荧光标记物开发: 7-甲氧基-2-(三氟甲基)喹啉-4-醇用于合成7-氨基-4-(三氟甲基)香豆素,这是一种新型荧光标记物,可用于敏感检测蛋白酶(Bissell et al., 1980)。
- 抗病毒药物合成: 该化合物参与合成7-甲氧基-3-杂环喹啉-6-醇衍生物,评估其抗乙型肝炎病毒活性(Liu et al., 2015)。
- HCV蛋白酶抑制剂开发: 它用于实际合成用于制备强效HCV NS3蛋白酶抑制剂的关键中间体(Frutos et al., 2006)。
生物医学研究
- 抗微生物活性: 7-甲氧基-2-(三氟甲基)喹啉-4-醇衍生物显示出显著的抗微生物活性,表明其有望成为未来的抗结核药物(Garudachari et al., 2014)。
- 抗癌研究: 使用7-甲氧基-2-(三氟甲基)喹啉-4-醇结构合成的相关化合物,如lakshminine,正在针对癌细胞系进行抗增殖活性测试(Castro-Castillo et al., 2010)。
材料科学和其他应用
- 吸湿行为: 该化合物的水合形式表现出受颗粒大小和形态影响较大的吸湿行为,这对于理解脱水机制至关重要(Kang et al., 2012)。
- 光化学应用: 甲氧基和羟基衍生物用于光化学研究,可能作为金属荧光指示剂的荧光物质(Huitink, 1998)。
作用机制
Target of Action:
- 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL (CAS 41192-85-2) is a chemical compound with the molecular formula C₁₁H₈F₃NO₂ .
- The methoxy group (OCH₃) adds an electron-donating character, while the trifluoromethyl group (CF₃) is an electron-withdrawing group. This combination can influence the molecule’s reactivity and potential interactions with other molecules.
Action Environment:
7-Methoxy-2-(trifluoromethyl)quinolin-4-OL . Researchers should explore its targets, pathways, and environmental influences to unravel its full mechanism of action.🔍🧪🔬 .
安全和危害
生化分析
Biochemical Properties
7-Methoxy-2-(trifluoromethyl)quinolin-4-OL plays a significant role in biochemical reactions, particularly in the context of proteomics research . It has been identified as a potential inhibitor of specific kinases, which are enzymes involved in various cellular processes. The compound interacts with enzymes such as kinases by binding to their active sites, thereby inhibiting their activity. This inhibition can modulate various signaling pathways and cellular functions, making 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL a valuable tool in studying enzyme regulation and signal transduction.
Cellular Effects
The effects of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its kinase inhibitory activity can lead to alterations in phosphorylation states of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL can impact gene expression by influencing transcription factors and other regulatory proteins, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of kinases, inhibiting their enzymatic activity. This inhibition can lead to a cascade of molecular events, including changes in phosphorylation patterns, enzyme activation or inhibition, and alterations in gene expression. The precise molecular interactions and binding affinities of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL with its target enzymes are critical for understanding its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL can change over time due to factors such as stability and degradation . The compound is generally stable when stored at room temperature, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL can lead to sustained inhibition of kinase activity, resulting in long-term changes in cellular signaling and function.
Dosage Effects in Animal Models
The effects of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL vary with different dosages in animal models . At lower doses, the compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular signaling and metabolic processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
7-Methoxy-2-(trifluoromethyl)quinolin-4-OL is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding the metabolic pathways of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL is crucial for elucidating its overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. The compound’s distribution within different cellular compartments can impact its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution
属性
IUPAC Name |
7-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-6-2-3-7-8(4-6)15-10(5-9(7)16)11(12,13)14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHIYSRJLNWZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347144 | |
| Record name | 7-METHOXY-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41192-85-2 | |
| Record name | 7-Methoxy-2-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41192-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-METHOXY-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


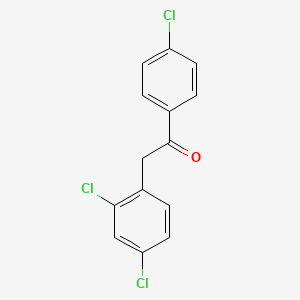

![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)


